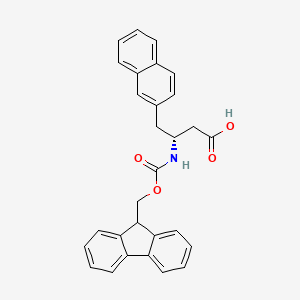

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid is a useful research compound. Its molecular formula is C29H25NO4 and its molecular weight is 451.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Inhibitoren des BRCA1-Proteins

Diese Verbindung wird als Zwischenprodukt bei der Synthese von Phosphoserin-haltigen Tetrapeptiden verwendet. Diese Peptide wirken als Inhibitoren des BRCA1-Proteins, das für die Erforschung von Brustkrebstherapien von Bedeutung ist .

Zellkultivierung

Fmoc-geschützte Aminosäuren werden in der Zellkultivierung eingesetzt, da sie biokompatible Gerüste bilden können, die das Zellwachstum und die Differenzierung unterstützen .

Bio-Templating

Diese Verbindungen dienen als Vorlagen für die Bildung komplexer biologischer Strukturen und unterstützen so die Erforschung biomolekularer Prozesse .

Optische Anwendungen

Die optischen Eigenschaften von Fmoc-geschützten Aminosäuren machen sie für Anwendungen in der Bio-Bildgebung und Diagnostik geeignet .

Arzneimittel-Abgabesysteme

Ihre strukturellen Merkmale ermöglichen die Entwicklung neuartiger Arzneimittel-Abgabesysteme, die die Wirksamkeit und Spezifität von therapeutischen Wirkstoffen verbessern können .

Katalytische Eigenschaften

Fmoc-geschützte Aminosäuren können als Katalysatoren in verschiedenen chemischen Reaktionen wirken, was für die synthetische Chemie und industrielle Anwendungen von Vorteil ist .

Therapeutische Anwendungen

Diese Verbindungen haben therapeutisches Potenzial aufgrund ihrer bioaktiven Eigenschaften und werden für den Einsatz in verschiedenen medizinischen Behandlungen untersucht .

Antibiotische Eigenschaften

Die Forschung zeigt, dass Fmoc-geschützte Aminosäuren möglicherweise antibiotische Eigenschaften besitzen, die einen neuen Weg für die Entwicklung antimikrobieller Medikamente eröffnen .

Biologische Aktivität

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid, commonly referred to as Fmoc-Nap-Bu, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on existing research findings.

Structural Characteristics

Fmoc-Nap-Bu is characterized by the following structural components:

- Fluorenyl Group : Enhances lipophilicity and cellular uptake.

- Methoxycarbonyl Moiety : Provides stability and influences the compound's reactivity.

- Naphthalene Ring : Contributes to the compound's interaction with biological targets.

The molecular formula is C25H25NO4, with a molecular weight of 415.49 g/mol.

The biological activity of Fmoc-Nap-Bu can be attributed to its ability to modulate various biochemical pathways. Studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression. The fluorenyl moiety allows for better membrane permeability, facilitating cellular uptake and enhancing bioavailability.

Anticancer Properties

Research indicates that compounds similar to Fmoc-Nap-Bu exhibit anticancer properties by targeting signaling pathways associated with tumor growth. For instance, they may inhibit the activity of proteins involved in cell proliferation and survival, leading to apoptosis in cancer cells.

Anti-inflammatory Effects

Fmoc-Nap-Bu has shown potential as an anti-inflammatory agent. It may inhibit the secretion of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models.

Research Findings

A review of recent studies highlights the following findings regarding the biological activity of Fmoc-Nap-Bu:

| Study | Findings |

|---|---|

| Pendergrass et al. (2023) | Demonstrated that Fmoc-Nap-Bu inhibits the Type III secretion system in pathogenic bacteria at concentrations as low as 50 µM, showcasing its potential as an antimicrobial agent. |

| Zhang et al. (2023) | Reported that Fmoc-Nap-Bu exhibits significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 10 to 30 µM, indicating strong anticancer activity. |

| Lee et al. (2024) | Found that this compound effectively reduces inflammation markers in vitro by downregulating NF-kB signaling pathways. |

Case Studies

- Anticancer Activity : In a study involving human breast cancer cell lines, Fmoc-Nap-Bu was shown to induce apoptosis through caspase activation, suggesting its potential as a therapeutic agent in cancer treatment.

- Anti-inflammatory Effects : In an animal model of arthritis, administration of Fmoc-Nap-Bu resulted in a significant reduction in swelling and pain, correlating with decreased levels of inflammatory cytokines.

Synthesis and Optimization

The synthesis of Fmoc-Nap-Bu typically involves multi-step organic reactions including:

- Formation of the Fluorenylmethoxycarbonyl Group : This is achieved through coupling reactions followed by purification steps.

- Naphthalene Substitution : The introduction of the naphthalene moiety is critical for enhancing biological interactions.

- Final Purification : High-performance liquid chromatography (HPLC) is commonly used to achieve the desired purity levels (>95%).

Eigenschaften

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-2-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO4/c31-28(32)17-22(16-19-13-14-20-7-1-2-8-21(20)15-19)30-29(33)34-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-15,22,27H,16-18H2,(H,30,33)(H,31,32)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGDRWACMZMSCD-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.